![molecular formula C13H26O6S2 B14731505 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran CAS No. 6331-40-4](/img/structure/B14731505.png)
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is a chemical compound with the molecular formula C13H26O6S2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran typically involves the reaction of 4,4-bis(ethylsulfonyl)butanol with tetrahydropyran under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity of the product. Common catalysts include sulfuric acid and sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 80°C and 120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature50°C - 70°C.
Reduction: Lithium aluminum hydride; reaction temperature0°C - 25°C.
Substitution: Sodium iodide, ammonium chloride; reaction temperature60°C - 80°C.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide or amine derivatives.
Applications De Recherche Scientifique
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4,4-Bis(methylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(propylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(butylsulfonyl)butoxy]tetrahydro-2H-pyran
Uniqueness
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is unique due to its specific ethylsulfonyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6331-40-4 |
|---|---|
Formule moléculaire |
C13H26O6S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-[4,4-bis(ethylsulfonyl)butoxy]oxane |
InChI |
InChI=1S/C13H26O6S2/c1-3-20(14,15)13(21(16,17)4-2)9-7-11-19-12-8-5-6-10-18-12/h12-13H,3-11H2,1-2H3 |
Clé InChI |
OMCGTZJAWXHIGX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(CCCOC1CCCCO1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



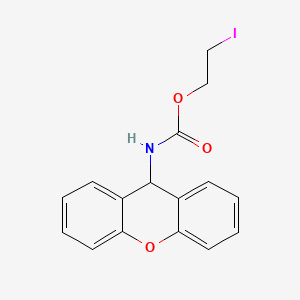
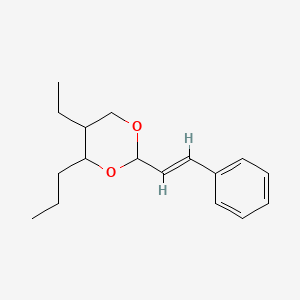

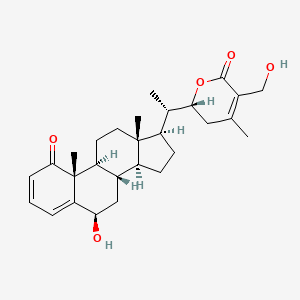

![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
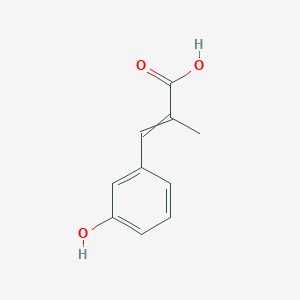
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
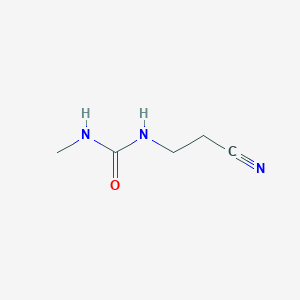
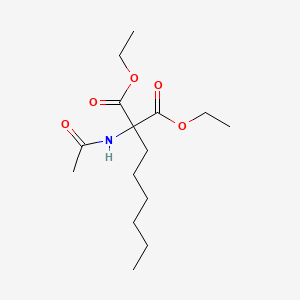
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)


